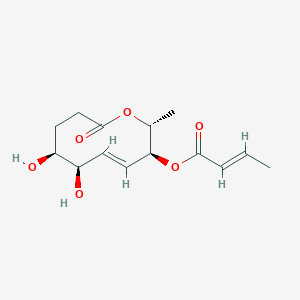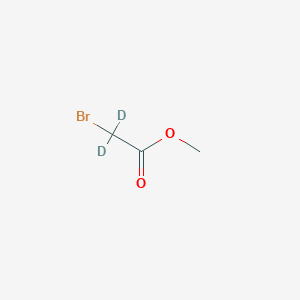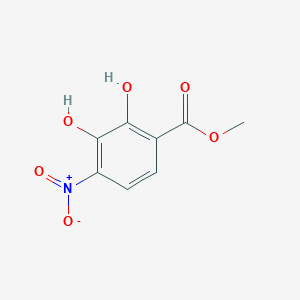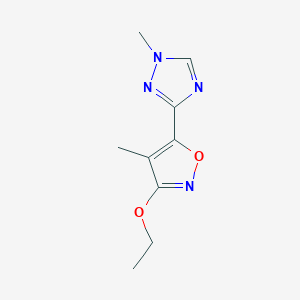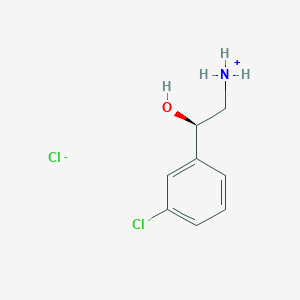
(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related chiral compounds involves complex processes that may include the formation of intermolecular hydrogen bonds, as seen in the synthesis of structurally related bicyclic compounds. For instance, compounds synthesized and characterized by methods such as 1H and 13C NMR and HRMS spectroscopy, along with molecular configuration investigations via X-ray crystallography, highlight the importance of precise synthetic routes to achieve desired chiral configurations (Wu et al., 2015).
Molecular Structure Analysis
Structural characterization of similar compounds often reveals intricate details about intermolecular interactions, such as hydrogen bonding and the spatial arrangement of functional groups. For example, crystal structure analysis can show how methyl and chlorophenyl groups' configurations influence the compound's overall conformation (Wu et al., 2015).
Chemical Reactions and Properties
Investigations into the chemical reactions of similar compounds involve understanding how different functional groups and structural motifs react under various conditions. For instance, the Delépine reaction has been employed in the synthesis of compounds with primary amine functionalities, demonstrating the versatility of synthetic approaches for modifying chemical structures (Power et al., 2015).
Physical Properties Analysis
The physical properties of chiral compounds like "(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride" can be inferred from related studies, which explore aspects like solubility, crystal structure, and melting points. Such properties are crucial for understanding the compound's behavior in different environments and potential applications (Wu et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be analyzed through spectroscopic methods and theoretical calculations, offering insights into the compound's behavior in chemical reactions and its interaction with various reagents (Wu et al., 2015).
Scientific Research Applications
Synthesis and Analytical Techniques
The research on compounds structurally similar to (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride primarily involves their synthesis and analytical characterization. For instance, studies have demonstrated methodologies for synthesizing analogous compounds, emphasizing the importance of accurate analytical techniques such as nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry for confirming the identity of synthesized substances (Power et al., 2015). These techniques ensure the purity and structural integrity of the compounds, which is crucial for their potential applications in scientific research.
Green Chemistry and Biocatalysis
Research has also focused on developing environmentally friendly synthesis processes for related chiral intermediates, employing ketoreductase (KRED) enzymes for bioreduction, achieving high conversion rates and product purity. This green chemistry approach not only simplifies the synthesis process but also minimizes safety risks, making it a valuable technique for producing compounds for industrial applications (Guo et al., 2017).
Medicinal Chemistry Applications
Compounds with structural similarities to (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride have been explored for their potential medicinal applications. For example, studies on substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols have revealed their fungicidal activity, indicating the potential for pharmacological and agrochemical applications (Kuzenkov & Zakharychev, 2009). Such research highlights the broad applicability of these compounds in developing new therapeutic agents and agricultural chemicals.
Structural and Conformational Studies
Further research has been conducted on the crystal structure analysis and conformational behavior of similar compounds, providing insights into their molecular arrangements and interactions. These studies are foundational for understanding the chemical and physical properties of these compounds, which can influence their reactivity and potential applications in materials science and drug design (Nitek et al., 2020).
properties
IUPAC Name |
(1R)-2-amino-1-(3-chlorophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYKAIIHCHCFEO-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-](/img/structure/B68376.png)
